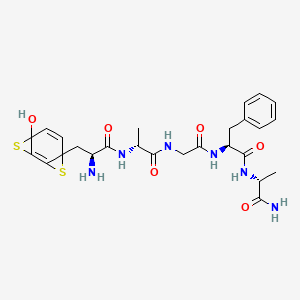

2-Cys-5-cysnh2-enkephalin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cys-5-cysnh2-enkephalin is a cyclic enkephalin analog containing a cystine bridge. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation by binding to opioid receptors in the central and peripheral nervous systems . This compound is a modified form of enkephalin, designed to enhance its stability and efficacy in therapeutic applications .

Métodos De Preparación

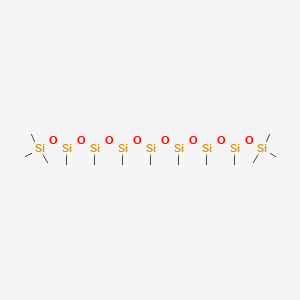

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cys-5-cysnh2-enkephalin typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the loading of amino acids onto a solid support, such as 2-chlorotrityl chloride resin or rink amide resin . The amino acids are sequentially added to the growing peptide chain using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. After the peptide chain is assembled, the compound is cleaved from the resin and cyclized to form the cystine bridge .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are employed to ensure the purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Cys-5-cysnh2-enkephalin undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of the cystine bridge is a key oxidation reaction, where two cysteine residues are oxidized to form a disulfide bond .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include Fmoc-protected amino acids, coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and oxidizing agents such as iodine or hydrogen peroxide for disulfide bond formation .

Major Products: The major product of these reactions is the cyclic peptide this compound, which exhibits enhanced stability and bioactivity compared to its linear counterparts .

Aplicaciones Científicas De Investigación

2-Cys-5-cysnh2-enkephalin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying peptide synthesis and cyclization reactions . In biology and medicine, it is used to investigate the mechanisms of pain modulation and the role of opioid receptors in various physiological processes . Additionally, it has potential therapeutic applications in pain management and neuroprotection .

Mecanismo De Acción

2-Cys-5-cysnh2-enkephalin exerts its effects by binding to opioid receptors, primarily the delta and mu opioid receptors . These receptors are G-protein-coupled receptors that modulate pain perception and other physiological responses. Upon binding, the compound activates intracellular signaling pathways that result in analgesia, emotional regulation, and neuroprotection .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to 2-Cys-5-cysnh2-enkephalin include other enkephalins such as methionine-enkephalin and leucine-enkephalin . These compounds also bind to opioid receptors and modulate pain perception .

Uniqueness: What sets this compound apart is its cyclic structure, which enhances its stability and resistance to enzymatic degradation . This makes it a more potent and longer-lasting analgesic compared to its linear counterparts .

Propiedades

Número CAS |

70768-44-4 |

|---|---|

Fórmula molecular |

C26H32N6O6S2 |

Peso molecular |

588.7 g/mol |

Nombre IUPAC |

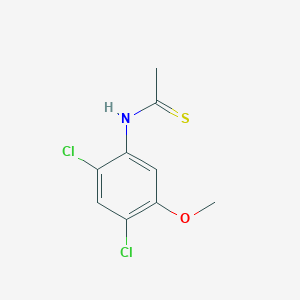

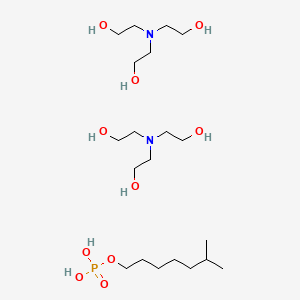

(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]octa-1,5-dien-4-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2R)-1-amino-1-oxopropan-2-yl]-3-phenylpropanamide |

InChI |

InChI=1S/C26H32N6O6S2/c1-13(21(28)34)30-24(37)17(10-15-6-4-3-5-7-15)32-18(33)12-29-22(35)14(2)31-23(36)16(27)11-25-8-9-26(38)20(40-26)19(25)39-25/h3-9,13-14,16-17,38H,10-12,27H2,1-2H3,(H2,28,34)(H,29,35)(H,30,37)(H,31,36)(H,32,33)/t13-,14-,16+,17+,25?,26?/m1/s1 |

Clave InChI |

FRVLYYVWLBQABH-IDLQQWEWSA-N |

SMILES isomérico |

C[C@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC23C=CC4(C(=C2S3)S4)O)N |

SMILES canónico |

CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC23C=CC4(C(=C2S3)S4)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14481758.png)

![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)

![2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14481791.png)